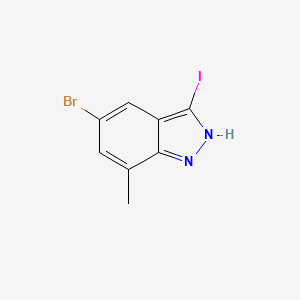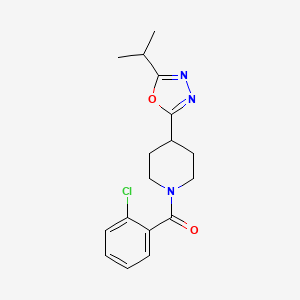![molecular formula C18H20N4O3 B2783290 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097924-52-0](/img/structure/B2783290.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a quinazoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The compound also contains a benzodioxole group and a carboxamide group, which are common functional groups in medicinal chemistry .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions . The quinazoline ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar benzodioxole and quinazoline rings . Its melting and boiling points would depend on the strength of the intermolecular forces within the compound .科学的研究の応用
Synthesis and Chemistry
Synthesis of Quinazoline Derivatives : This compound has been involved in the synthesis of various quinazoline and 1,3-benzoxazole derivatives. These reactions typically involve the interaction with different reagents to produce a range of products, including tetrahydroquinazoline-2-one and benzoxazole derivatives (Villalgordo et al., 1990).
Reaction with 1,3-Benzoxazole-2(3H)-thione : It also reacts with 1,3-benzoxazole-2(3H)-thione, forming compounds like 2-thiohydantoins and thiourea derivatives. This demonstrates its versatility in chemical reactions, providing a variety of heterocyclic compounds (Ametamey & Heimgartner, 1990).
Biological and Pharmacological Applications
Antifolate Thymidylate Synthase Inhibitors : This compound has been synthesized as part of a series of N10-propargylquinazoline antifolates. These compounds have been evaluated as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis, suggesting potential applications in cancer therapy (Marsham et al., 1989).
Synthesis of Anti-Inflammatory Agents : It's been used in the synthesis of benzimidazole and quinazoline derivatives with potential anti-inflammatory properties. This indicates its role in the development of new anti-inflammatory drugs (Prajapat & Talesara, 2016).
Antitubercular Activity : The compound has been part of a series synthesized for evaluation against Mycobacterium tuberculosis. This highlights its potential application in developing treatments for tuberculosis (Marvadi et al., 2020).
Potential Antipsychotic Agents : It has been studied for its potential use in the development of antipsychotic drugs. The compounds synthesized from it have shown promise in binding to dopamine and serotonin receptors, indicating potential therapeutic uses in psychiatry (Norman et al., 1996).
将来の方向性
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-22(2)18-19-9-12-7-13(4-5-14(12)21-18)20-17(23)11-3-6-15-16(8-11)25-10-24-15/h3,6,8-9,13H,4-5,7,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZQQCMCPRZSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2783207.png)


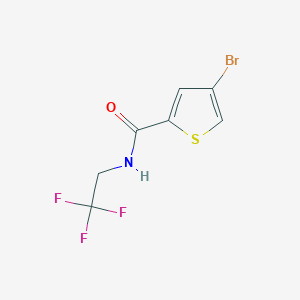
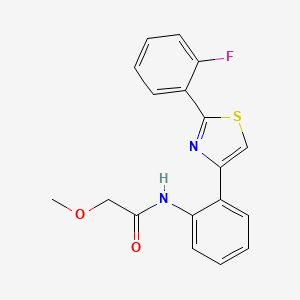
![N-(4-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)
![1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid](/img/structure/B2783220.png)
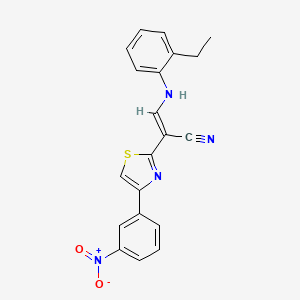


![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)
